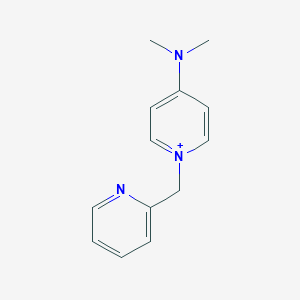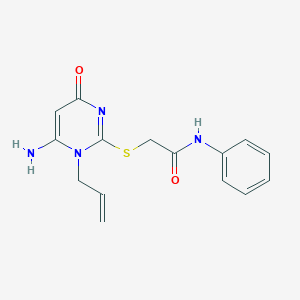
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium, also known as DMAP, is a widely used chemical compound in scientific research. It is a highly reactive catalyst that is used in a variety of chemical reactions. DMAP is a pyridine derivative that is commonly used in organic synthesis due to its ability to catalyze a wide range of reactions.
Mecanismo De Acción
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction. This allows the reaction to proceed more quickly and with greater efficiency. This compound is particularly effective in reactions that involve the formation of an intermediate that is prone to attack by a nucleophile.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a highly reactive chemical that is used exclusively in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium has several advantages as a catalyst. It is highly reactive and can catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, this compound has some limitations as well. It is a toxic substance and must be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Direcciones Futuras
There are several potential future directions for research on 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium. One area of interest is the development of new catalysts that are more efficient and less toxic than this compound. Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and other industrial chemicals. Finally, there is potential for research on the mechanism of action of this compound, which could lead to a better understanding of how it catalyzes reactions and how it can be used more effectively in the future.
In conclusion, this compound is a highly reactive catalyst that is widely used in scientific research. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and industrial chemicals. While it has several advantages as a catalyst, it also has some limitations and must be handled with care. There is potential for future research on this compound, including the development of new catalysts and the study of its mechanism of action.
Métodos De Síntesis
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium can be synthesized by reacting 4-dimethylaminopyridine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium is widely used in scientific research as a catalyst for a variety of chemical reactions. It is commonly used in the synthesis of esters, amides, and other organic compounds. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Propiedades
Fórmula molecular |
C13H16N3+ |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(pyridin-2-ylmethyl)pyridin-1-ium-4-amine |
InChI |
InChI=1S/C13H16N3/c1-15(2)13-6-9-16(10-7-13)11-12-5-3-4-8-14-12/h3-10H,11H2,1-2H3/q+1 |
Clave InChI |
NSPWNBSCUXJDOV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
SMILES canónico |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)


